Cas no 446065-20-9 (4-(3-Fluorophenyl)thiazol-2-ylamine)

4-(3-Fluorophenyl)thiazol-2-ylamine is a fluorinated thiazole derivative with a primary amine functional group at the 2-position and a 3-fluorophenyl substituent at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of bioactive molecules targeting heterocyclic scaffolds. The presence of the fluorine atom enhances metabolic stability and influences electronic properties, while the thiazole core provides a rigid framework for molecular interactions. Its well-defined structure makes it valuable for structure-activity relationship (SAR) studies and the development of kinase inhibitors or antimicrobial agents. The compound is typically characterized by NMR, HPLC, and mass spectrometry for purity verification.
4-(3-Fluorophenyl)thiazol-2-ylamine structure
446065-20-9 structure
Product Name:4-(3-Fluorophenyl)thiazol-2-ylamine
CAS No:446065-20-9
MF:C9H7FN2S
MW:194.228683710098
MDL:MFCD03094297
CID:327655
PubChem ID:777996
Update Time:2025-06-13

4-(3-Fluorophenyl)thiazol-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Fluorophenyl)thiazol-2-amine
    • 2-AMINO-4-(3-FLUOROPHENYL)-1,3-THIAZOLE
    • 2-Thiazolamine,4-(3-fluorophenyl)-
    • 4-(3-Fluorophenyl)-1,3-thiazol-2-amine
    • 4-(3-Fluoro-phenyl)-thiazol-2-ylamine
    • 4-(3-Fluorophenyl)thiazol-2-ylaMine
    • FS-1368
    • Z111869242
    • A848939
    • 2-amino-4-(3-fluorophenyl)thiazole
    • CHEBI:107265
    • DTXSID90354645
    • SMR000285379
    • MLS000678257
    • J-513383
    • BAS 05210832
    • HMS2646I23
    • 4-(3-fluorophenyl)-2-thiazolamine
    • 4-(3-fluoro-phenyl)-1,3-thiazol-2-amine
    • SCHEMBL6699384
    • 4-(3-Fluoro-phenyl)-thiazol- 2-ylamine
    • A826635
    • EN300-14975
    • CS-0206369
    • 446065-20-9
    • CHEMBL1308777
    • Q27185487
    • AKOS000200769
    • AM90099
    • AB13310
    • MFCD03094297
    • 4-(3-Fluorophenyl)thiazol-2-ylamine
    • MDL: MFCD03094297
    • Inchi: 1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
    • InChI Key: XBHHILITQUEDDC-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=CC=C(C=1)F

Computed Properties

  • Exact Mass: 194.03100
  • Monoisotopic Mass: 194.03139757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 67.15000
  • LogP: 3.11260

4-(3-Fluorophenyl)thiazol-2-ylamine Security Information

  • Hazardous Material Identification: Xi

4-(3-Fluorophenyl)thiazol-2-ylamine Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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4-(3-Fluorophenyl)thiazol-2-ylamine Production Method

Additional information on 4-(3-Fluorophenyl)thiazol-2-ylamine

Comprehensive Overview of 4-(3-Fluorophenyl)thiazol-2-ylamine (CAS No. 446065-20-9): Properties, Applications, and Research Insights

4-(3-Fluorophenyl)thiazol-2-ylamine (CAS No. 446065-20-9) is a fluorinated thiazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, characterized by a thiazole core substituted with a 3-fluorophenyl group and an amine functionality, serves as a versatile intermediate in organic synthesis and drug discovery. Its molecular formula, C9H7FN2S, and precise molecular weight (194.23 g/mol) make it a subject of interest for researchers exploring structure-activity relationships (SAR) in medicinal chemistry.

In recent years, the demand for fluorinated heterocycles like 4-(3-Fluorophenyl)thiazol-2-ylamine has surged, driven by their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This aligns with the growing trend of fluorine incorporation in drug design, a strategy often referred to as the "fluorine effect" in modern pharmacology. Researchers frequently search for terms such as "thiazole derivatives in drug discovery" or "fluorophenyl compounds applications," reflecting the compound's relevance in cutting-edge scientific inquiries.

The synthesis of CAS No. 446065-20-9 typically involves multi-step organic reactions, including cyclization and fluorination protocols. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been explored to improve yield and purity, addressing common challenges in heterocyclic compound preparation. Analytical methods such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with stringent quality standards required in pharmaceutical applications.

From a therapeutic perspective, 4-(3-Fluorophenyl)thiazol-2-ylamine has been investigated as a potential scaffold for kinase inhibitors and antimicrobial agents. Its structural similarity to bioactive molecules like thiazole antibiotics and tyrosine kinase modulators has spurred studies into its mechanism of action. Notably, the 3-fluorophenyl moiety may influence binding affinity to biological targets, a topic frequently queried in scientific databases as "fluorine role in drug-target interactions."

Beyond pharmaceuticals, this compound finds utility in material science, particularly in the development of organic semiconductors and fluorescent probes. The thiazole-amine structure contributes to electron delocalization, making it valuable for optoelectronic applications—a hotspot in renewable energy research. This interdisciplinary relevance explains the rising search volume for terms like "thiazole-based materials" and "fluorinated compounds in electronics."

Quality control of 446065-20-9 remains critical, with specifications typically requiring ≥98% purity for research use. Storage recommendations include protection from light and moisture at controlled temperatures, reflecting standard practices for amine-containing heterocycles. Regulatory compliance varies by region, but the compound currently falls under general chemical handling guidelines, with no significant restrictions reported in major markets.

Future research directions for 4-(3-Fluorophenyl)thiazol-2-ylamine may explore its potential in targeted drug delivery systems or as a ligand in catalytic asymmetric synthesis. The compound's versatility continues to inspire investigations across chemical biology and materials engineering, cementing its status as a valuable building block in contemporary scientific innovation.

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